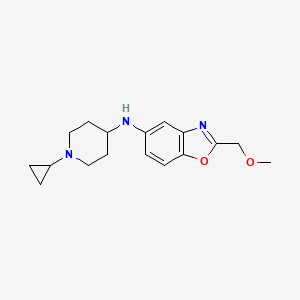![molecular formula C15H20N4O B6976095 5-[(2-Ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B6976095.png)
5-[(2-Ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the following steps:
Formation of the Triazole Ring: : The triazole ring is usually formed through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Introduction of the Ethyl Group: : Ethylation can be achieved using ethyl iodide or ethyl bromide in the presence of a base.
Attachment of the Tetrahydronaphthalen-1-ol Group: : This step involves the reaction of the triazole intermediate with tetrahydronaphthalen-1-ol under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Ammonia (NH₃) in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted triazoles or tetrahydronaphthalen-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-[(2-Ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
5-[(2-Ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol: can be compared to other triazole derivatives, such as 1,2,4-triazole and 1,3,4-thiadiazole . While these compounds share structural similarities, they may differ in their biological activities and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties.
List of Similar Compounds
1,2,4-Triazole
1,3,4-Thiadiazole
1,2,3-Triazole
Benzotriazole
Eigenschaften
IUPAC Name |
5-[(2-ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-19-17-10-11(18-19)9-16-14-7-3-6-13-12(14)5-4-8-15(13)20/h4-5,8,10,14,16,20H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDQQLPEJVTMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC2CCCC3=C2C=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976015.png)
![1-cyclopentyl-N-[(2-ethyltriazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B6976022.png)
![1-[4-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one](/img/structure/B6976023.png)
![1,3-Thiazol-5-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976024.png)
![Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976028.png)
![1-cyclopropyl-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-fluoro-3-methylphenyl)methanamine](/img/structure/B6976042.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-pyridin-4-ylphenyl)ethanamine](/img/structure/B6976047.png)
![1-(2-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976051.png)

![N-[[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]-1-(2-ethyltriazol-4-yl)methanamine](/img/structure/B6976064.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine](/img/structure/B6976066.png)
![1-(4-chloro-2-fluorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B6976078.png)
![1-(4-bromo-2-morpholin-4-ylphenyl)-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976088.png)
![1-(2-ethyltriazol-4-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B6976107.png)
